molecular formula C25H22N4OS2 B11288146 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone

Cat. No.: B11288146
M. Wt: 458.6 g/mol
InChI Key: OKDAHOPVXLPDDN-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone is a complex organic compound that features a quinoline, thiazole, and pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Thiazole Synthesis: The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Pyridazine Formation: The pyridazine ring can be synthesized by the condensation of hydrazines with 1,4-diketones.

    Coupling Reactions: The final compound is formed by coupling the quinoline, thiazole, and pyridazine intermediates through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridazine rings, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NaOMe or NaOEt in methanol or ethanol.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted thiazole or pyridazine derivatives.

Scientific Research Applications

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways would require further experimental validation.

    Material Science: The compound’s electronic properties could be exploited in the design of organic semiconductors or light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydroquinolin-1(2H)-yl)-2-(pyridazin-3-ylthio)ethanone: Lacks the thiazole moiety, potentially altering its biological activity.

    1-(3,4-dihydroquinolin-1(2H)-yl)-2-(thiazol-5-ylthio)ethanone: Lacks the pyridazine moiety, which may affect its chemical reactivity and applications.

Uniqueness

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone is unique due to the combination of quinoline, thiazole, and pyridazine rings in a single molecule. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H22N4OS2

Molecular Weight

458.6 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone

InChI

InChI=1S/C25H22N4OS2/c1-17-24(32-25(26-17)19-9-3-2-4-10-19)20-13-14-22(28-27-20)31-16-23(30)29-15-7-11-18-8-5-6-12-21(18)29/h2-6,8-10,12-14H,7,11,15-16H2,1H3

InChI Key

OKDAHOPVXLPDDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)N4CCCC5=CC=CC=C54

Origin of Product

United States

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